N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of thiazolidinones and benzothiophenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolidinone ring fused with a benzothiophene moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. This reaction is often carried out in water, which is considered an optimal reaction medium due to its alignment with green chemistry principles. The yields from this reaction are nearly quantitative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as conductive polymers and electronic devices.
Mechanism of Action
The mechanism of action of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of aldose reductase, an enzyme involved in diabetic complications.
Comparison with Similar Compounds
Similar Compounds
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide: Another thiazolidinone derivative with similar structural features.
Rhodanine Derivatives: Compounds like Epalrestat, which are known for their pharmacological properties.
Uniqueness
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its fused thiazolidinone and benzothiophene rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H12N2O2S3 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C12H12N2O2S3/c15-10-6-19-12(17)14(10)13-11(16)8-5-18-9-4-2-1-3-7(8)9/h5H,1-4,6H2,(H,13,16) |
InChI Key |
SCHVBMYMIMMCSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NN3C(=O)CSC3=S |
Origin of Product |
United States |
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